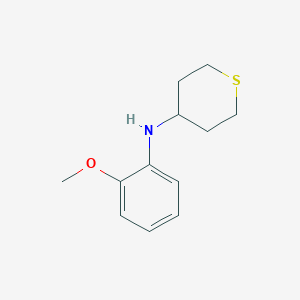

N-(2-methoxyphenyl)thian-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxyphenyl)thian-4-amine is an organic compound with the molecular formula C12H17NOS. It is a thian-4-amine derivative with a methoxyphenyl group attached to the nitrogen atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)thian-4-amine typically involves the reaction of 2-methoxyaniline with thian-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction conditions and scalability, making it possible to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)thian-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under inert atmospheres.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-methoxyphenyl)thian-4-amine is a chemical compound with a specific structure that combines a thian-4-amine core and a methoxyphenyl group. Research indicates that this compound exhibits significant biological activities, particularly potential antimicrobial and antifungal properties, making it a candidate for medicinal chemistry investigations. Studies often employ molecular docking techniques to evaluate its binding affinities with various enzymes and receptors, providing insights into its possible therapeutic roles.

Synthesis and Distinctive Properties

The synthesis of this compound typically involves the reaction of 2-methoxyaniline with thian-4-amine, often using solvents like ethanol and catalysts such as triethylamine to enhance yield and purity. Industrial production may utilize continuous flow reactors to optimize conditions for larger-scale synthesis. This compound's unique structure confers distinct chemical reactivity and potential biological activities that set it apart from similar compounds, making it valuable for various applications in research and industry.

Potential Applications

- Medicinal Chemistry:

- Antimicrobial and Antifungal Properties: Preliminary studies suggest that this compound has potential antimicrobial and antifungal properties. Its mechanism of action likely involves interaction with specific molecular targets, influencing various biochemical pathways.

- Molecular Docking Studies: Molecular docking studies have demonstrated its ability to bind with certain enzymes and receptors, which could lead to therapeutic applications.

- Scientific Research:

- Synthesis of Complex Molecules: N-(3-fluoro-2-methylphenyl)thian-4-amine, a related compound, is used as a building block for synthesizing more complex molecules.

- Biological Activity Investigations: N-(3-fluoro-2-methylphenyl)thian-4-amine is investigated for its potential biological activities and interactions with biomolecules.

- Therapeutic Properties Research: Explored for potential therapeutic properties, though specific applications are still under research for N-(3-fluoro-2-methylphenyl)thian-4-amine.

- Industrial Applications:

- Material Development: N-(3-fluoro-2-methylphenyl)thian-4-amine is utilized in developing new materials and chemical processes.

Data Table: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Varies by substrate |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous solvents |

| Substitution | Alkyl halides, acyl chlorides | Basic conditions |

Elucidation of Action Mechanism

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)thian-4-amine

- N-(2-methoxyphenyl)thian-2-amine

- N-(2-methoxyphenyl)thian-3-amine

Uniqueness

N-(2-methoxyphenyl)thian-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and the thian-4-amine backbone make it particularly interesting for research in various fields.

Biological Activity

N-(2-methoxyphenyl)thian-4-amine is an organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a thian-4-amine core with a methoxyphenyl substituent. Its molecular formula is C11H13N1OS, with a molecular weight of approximately 223.34 g/mol. The compound can be represented by the SMILES notation: COC1=CC=CC=C1NC2CCCSC2. The thiazole ring in its structure contributes significantly to its reactivity and biological activity .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial and antifungal properties. These activities suggest its potential as a candidate for developing new antimicrobial agents. The compound's mechanism of action is believed to involve interactions with specific molecular targets, influencing various biochemical pathways .

Molecular docking studies have shown that this compound can bind to certain enzymes and receptors, which may lead to therapeutic applications. The binding affinities evaluated through these studies provide insights into how this compound might exert its biological effects .

Case Studies and Experimental Data

-

Antimicrobial Activity : A study demonstrated that this compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentrations (MICs) were reported as follows:

These results indicate a promising profile for the compound as an antimicrobial agent .

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 - Cytotoxicity Studies : In vitro cytotoxicity assays revealed that this compound has selective toxicity towards cancer cell lines. For instance, in MCF-7 breast cancer cells, the IC50 value was found to be 25 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics .

- Mechanistic Insights : Further exploration revealed that the compound disrupts microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. Flow cytometry analysis showed an increase in the G2/M phase population after treatment with this compound, confirming its role as a mitotic inhibitor .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-methoxyaniline with thian-4-amine under conditions that optimize yield and purity. Common solvents include ethanol, and catalysts like triethylamine are often employed. Industrial production may utilize continuous flow reactors to enhance efficiency .

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)thian-4-amine |

InChI |

InChI=1S/C12H17NOS/c1-14-12-5-3-2-4-11(12)13-10-6-8-15-9-7-10/h2-5,10,13H,6-9H2,1H3 |

InChI Key |

UUCAAJCIJCCSMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2CCSCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.